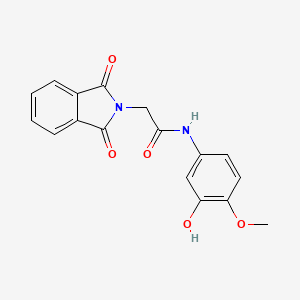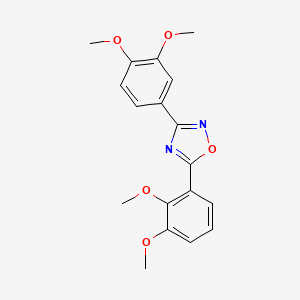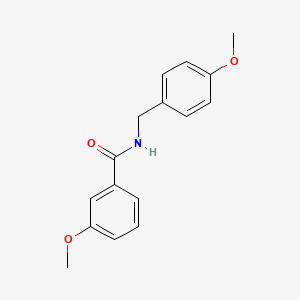
2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-26854165 and has been studied for its anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide involves the inhibition of MDM2 protein activity. MDM2 is an important negative regulator of p53, which is a tumor suppressor protein. Inhibition of MDM2 leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has been found to have anti-cancer effects in various preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide in lab experiments include its potential anti-cancer properties and minimal toxicity in normal cells. However, the limitations include the need for further studies to determine its efficacy and safety in humans, as well as the potential for drug resistance.
Orientations Futures
There are several future directions for the research on 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide. These include:
1. Further preclinical studies to determine its efficacy and safety in various types of cancer.
2. Clinical trials to evaluate its potential as a cancer therapy in humans.
3. Development of novel formulations to improve its pharmacokinetic properties and enhance its therapeutic efficacy.
4. Investigation of its potential as a combination therapy with other anti-cancer drugs.
5. Identification of biomarkers to predict patient response to this compound.
Conclusion:
In conclusion, 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has shown promising anti-cancer properties in preclinical studies. Its mechanism of action involves the inhibition of MDM2 protein activity, leading to the activation of p53 and induction of cell cycle arrest and apoptosis in cancer cells. Further studies are needed to determine its efficacy and safety in humans and to identify potential biomarkers for patient response.
Méthodes De Synthèse
The synthesis of 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide involves the reaction between 2,6-dimethylphenol and 2-chloroacetyl chloride in the presence of a base. This reaction produces 2-(2,6-dimethylphenoxy)acetophenone, which is then reacted with 2-amino-3-chloro-1,4-naphthoquinone to produce the final product.
Applications De Recherche Scientifique
2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has been studied for its potential anti-cancer properties. It has been found to inhibit the activity of a protein called MDM2, which is overexpressed in various types of cancer. This inhibition leads to the activation of a tumor suppressor protein called p53, which induces cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-6-5-7-12(2)16(11)25-10-15(22)20-21-17(23)13-8-3-4-9-14(13)19-18(21)24/h3-9H,10H2,1-2H3,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZVVLMAGRZCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5712644.png)
![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)



![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)

![3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)